N,N-dimethyl-1H-benzo[d]imidazol-2-amine
Overview
Description
N,N-dimethyl-1H-benzo[d]imidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring substituted with a dimethylamino group at the nitrogen atom. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
N,N-dimethyl-1H-benzo[d]imidazol-2-amine, also known as N,N-dimethyl-1H-benzimidazol-2-amine, is a compound with a variety of potential targets. It has been suggested that it may have antimicrobial activity , indicating potential targets within microbial organisms
Mode of Action
It has been suggested that the compound may interfere with the Pseudomonas Quinolone System (pqs), a cell-to-cell signaling mechanism used by bacterial populations . Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout
Biochemical Pathways
Given its potential antimicrobial activity and its suggested interference with the Pseudomonas Quinolone System , it is likely that the compound affects pathways related to microbial growth and virulence
Pharmacokinetics
The compound is described as having high gi absorption and being bbb permeant . Its Log Kp (skin permeation) is -6.07 cm/s, and it has a consensus Log Po/w of 1.57
Result of Action
It has been suggested that the compound may have antimicrobial activity , indicating that it may inhibit the growth of microbial organisms. Additionally, it has been suggested that the compound may interfere with the Pseudomonas Quinolone System , which could result in a reduction in bacterial virulence gene expression and biofilm maturation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives, followed by N-dimethylation. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then treated with dimethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the dimethylamino group.
2-Aminobenzimidazole: Similar structure but with an amino group instead of a dimethylamino group.
N-Methylbenzimidazole: Contains a single methyl group on the nitrogen atom.
Uniqueness
N,N-dimethyl-1H-benzo[d]imidazol-2-amine is unique due to its dimethylamino substitution, which enhances its solubility and biological activity compared to its analogs. This substitution also allows for greater versatility in chemical reactions and applications .
Properties
IUPAC Name |
N,N-dimethyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTCCVZABWWGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182731 | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-13-0 | |
Record name | N,N-Dimethyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2851-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002851130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-dimethylamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.